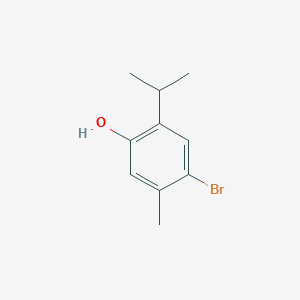

4-bromo-2-isopropyl-5-methylphenol

Descripción

The compound 4-bromo-2-isopropyl-5-methylphenol is a halogenated derivative of thymol (B1683141). Its chemical structure, featuring a bromine atom substituted onto the phenol (B47542) ring, positions it in a category of molecules with significant potential for diverse scientific investigation. The presence of the halogen is known to significantly influence the physicochemical and biological properties of organic compounds.

Below are the key identification and property data for this compound:

| Property | Value |

| CAS Number | 15062-34-7 sigmaaldrich.comguidechem.com |

| Molecular Formula | C₁₀H₁₃BrO sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 229.11 g/mol sigmaaldrich.comchemicalbook.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | ZSIQWWYOUYOECH-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQWWYOUYOECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164583 | |

| Record name | Vermella | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15062-34-7 | |

| Record name | 6-Bromothymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15062-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vermella | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vermella | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Synthesis of 4 Bromo 2 Isopropyl 5 Methylphenol

Established Synthetic Pathways for 4-Bromo-2-isopropyl-5-methylphenol

The primary and most conventional route to this compound involves the direct bromination of its precursor, thymol (B1683141) (2-isopropyl-5-methylphenol). researchgate.net This approach leverages the activating effect of the hydroxyl group on the aromatic ring, facilitating electrophilic substitution.

Bromination of Thymol Precursors

The direct bromination of thymol can be achieved using various brominating agents and catalytic systems. Traditional methods often employ molecular bromine in a suitable solvent, such as acetic acid. chemicalbook.com However, due to the corrosive and toxic nature of molecular bromine, greener and more sustainable protocols are actively being developed. torvergata.it

A noteworthy advancement in the synthesis of brominated thymol derivatives is the use of vanadium-based catalysts in aqueous media. torvergata.it These systems offer a more environmentally benign alternative to traditional methods. The catalytic activity of vanadium-dependent bromoperoxidase (VBrPO), an enzyme isolated from marine algae, has been mimicked by synthetic vanadium compounds like ammonium (B1175870) vanadate (B1173111) (NH₄VO₃). researchgate.nettorvergata.it

The vanadium-catalyzed bromination of thymol is typically carried out using a bromide source, such as potassium bromide (KBr), and an oxidant, most commonly hydrogen peroxide (H₂O₂), in an acidic aqueous solution. researchgate.nettorvergata.it This method has been shown to successfully produce both mono- and dibrominated thymol derivatives. researchgate.net The reaction conditions, including pH and reactant concentrations, can be optimized to influence the product distribution. For instance, a study demonstrated that under specific conditions (100 mm thymol, 100 mm KBr, 200 mm H₂O₂, 5 mm NH₄VO₃, pH = 1, 30 °C), the reaction proceeds efficiently. torvergata.it

Table 1: Comparison of Enzymatic and Chemical Vanadium-Catalyzed Thymol Bromination

| Feature | Enzymatic Catalysis (VBrPO) | Chemical Catalysis (NH₄VO₃) |

|---|---|---|

| Reaction Time | Does not proceed further after 3 hours | Continuous conversion observed |

| Substrate Conversion | Low (27%), potentially due to enzyme inactivation by H₂O₂ | Higher conversion achievable |

| E-factor (Environmental Impact) | Around 1000 (non-optimized) | 280 (optimized) |

| Sustainability | Considered less sustainable in its current, non-optimized state due to a higher E-factor | Considered more sustainable with a lower E-factor in the range of eco-friendly processes |

This table is based on data from a comparative study on thymol bromination. torvergata.it

The mechanism of vanadium-catalyzed oxidative bromination with hydrogen peroxide is a key aspect of this synthetic strategy. torvergata.ittorvergata.it The process is initiated by the formation of a vanadium-peroxo complex. torvergata.ittorvergata.it This complex is a more potent oxidizing agent than hydrogen peroxide itself. torvergata.it

The proposed catalytic cycle can be summarized as follows:

The vanadium catalyst reacts with hydrogen peroxide to form a peroxovanadium species. torvergata.it

This highly reactive intermediate then oxidizes bromide ions (Br⁻) to a brominating species. torvergata.ittorvergata.it

The generated brominating agent, which can be hypobromous acid (HOBr) or molecular bromine (Br₂), then electrophilically attacks the electron-rich aromatic ring of the thymol molecule to yield the brominated product. torvergata.it

This oxidative approach avoids the direct use of hazardous molecular bromine, aligning with the principles of green chemistry. torvergata.it The H₂O₂/HBr system has also been explored for the oxidative bromination of other organic substrates, highlighting its versatility. nih.govrsc.org

Identification and Utilization of Key Synthetic Intermediates

In the synthesis of this compound, thymol is the primary and most crucial synthetic intermediate. researchgate.netchemicalbook.com Its structure, with the activating hydroxyl group and the directing alkyl groups, dictates the position of bromination. The para position relative to the hydroxyl group is highly activated, making it the primary site for electrophilic attack.

Advanced Strategies for Regioselective Synthesis of Brominated Phenols

Achieving high regioselectivity in the bromination of phenols is a significant challenge due to the presence of multiple activated positions on the aromatic ring. nih.gov This can often lead to the formation of a mixture of mono- and poly-brominated products. nih.gov Consequently, the development of advanced strategies for controlled, regioselective bromination is an active area of research.

Development of Novel Catalytic Systems for Controlled Bromination

To address the challenge of regioselectivity, various novel catalytic systems have been developed. These systems aim to provide a controlled source of the brominating agent or to direct the bromination to a specific position through catalyst-substrate interactions.

One such approach involves the use of layered double hydroxides (LDHs) intercalated with bromate (B103136) ions (BrO₃⁻). nih.govnih.govmdpi.com In this system, ZnAl-BrO₃⁻-LDHs in the presence of KBr have been shown to be effective for the regioselective mono-bromination of phenols. nih.govnih.govmdpi.com The reaction exhibits a strong preference for the para-position. nih.govnih.gov The slow release of the brominating species from the LDH structure is believed to be a key factor in controlling the reaction and preventing over-bromination. mdpi.com

Other innovative methods include:

Visible-light photoredox catalysis : This technique utilizes a ruthenium-based photocatalyst to generate the brominating agent in situ from a bromide source and an oxidative quencher like CBr₄. beilstein-journals.orgnih.gov This method offers mild reaction conditions and high regioselectivity. beilstein-journals.org

Iodine(III)-based reagents : A system employing phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) has been developed for the practical and mild electrophilic bromination of phenols. rsc.org

N-bromosaccharin with a heterogeneous catalyst : The use of N-bromosaccharin in the presence of a recyclable catalyst like tungstophosphoric acid has been reported for the efficient and regioselective bromination of phenols. researchgate.net

These advanced strategies represent significant progress towards achieving highly controlled and selective synthesis of brominated phenols, including this compound.

Exploration of Alternative Halogenation Reagents and Conditions

The primary synthesis of this compound typically involves the bromination of its precursor, thymol (2-isopropyl-5-methylphenol). A common laboratory-scale method employs bromine (Br₂) in acetic acid at a controlled temperature. For instance, dissolving thymol in acetic acid and cooling the solution to 0°C, followed by the slow addition of bromine over 20 minutes and subsequent stirring at room temperature for 6 hours, can yield this compound in high purity after purification by column chromatography. chemicalbook.com

While effective, the use of elemental bromine presents handling and safety challenges. Consequently, research has explored alternative halogenating agents that are safer and more environmentally benign. N-Bromosuccinimide (NBS) is a widely used alternative for the bromination of aromatic compounds. The reaction is often initiated by a radical initiator or light and can be performed in various organic solvents, such as carbon tetrachloride or acetonitrile. The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the bromination.

Another approach involves the use of hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). This in situ generation of bromine is considered a greener alternative as it avoids the direct handling of liquid bromine and produces water as a byproduct. The reaction conditions, including the concentration of HBr and H₂O₂, temperature, and reaction time, are critical parameters that need to be optimized for efficient bromination.

Below is a table summarizing various halogenation methods for the synthesis of this compound.

| Reagent | Solvent | Conditions | Yield | Reference |

| Br₂ | Acetic Acid | 0°C to room temperature, 6h | 82% | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux with initiator (e.g., AIBN) | Variable | - |

| HBr/H₂O₂ | Water/Dichloromethane | Biphasic, room temperature | Moderate to high | - |

Yields are dependent on specific reaction conditions and may vary.

Synthesis of Novel Derivatives and Analogs of this compound

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of novel derivatives and analogs. These modifications are aimed at exploring and enhancing the biological and chemical properties of the parent molecule.

Rational Design and Structural Modification Approaches

The rational design of new derivatives often involves computational studies to predict the potential interactions of the modified molecules with biological targets. For instance, the synthesis of novel bromophenol derivatives with diaryl methane (B114726) structures has been reported. mdpi.com This involved the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with various substituted benzenes, followed by demethylation to yield the target bromophenol derivatives. mdpi.com These structural modifications were guided by the aim to inhibit specific metabolic enzymes. mdpi.com

Derivatization through Heterocyclic Functionalization

The introduction of heterocyclic moieties can significantly alter the physicochemical and biological properties of the phenolic scaffold. For example, novel quinoline-oxadiazole derivatives have been synthesized from a bromophenyl precursor, demonstrating potential as anticancer and antimicrobial agents. rsc.org This approach involves multi-step synthesis, often culminating in the formation of a five-membered oxadiazole ring attached to a quinoline (B57606) system, which itself is substituted with a bromophenyl group. rsc.org

Formation of Schiff Base Ligands from Related Phenolic Scaffolds

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. Phenolic aldehydes, such as 5-bromosalicylaldehyde (B98134), which is structurally related to this compound, are common precursors for Schiff base synthesis. nih.govnih.gov The reaction with an appropriate amine, for instance, aniline (B41778) or a substituted aniline, in a solvent like ethanol (B145695) under reflux, yields the corresponding Schiff base. nih.govnih.gov These Schiff base ligands are of great interest in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govfrontiersin.org The resulting metal complexes often exhibit interesting electronic and catalytic properties. For example, (E)-4-Bromo-2-[(phenylimino)methyl]phenol has been synthesized by the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol. nih.gov

A study on (E)-4-Bromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]phenol, synthesized from 5-bromosalicylaldehyde and 2-amino-4-methylphenol, revealed the formation of a zwitterionic form in the solid state with a strong intramolecular hydrogen bond. researchgate.net

| Precursor Aldehyde | Amine | Product Schiff Base | Reference |

| 5-Bromosalicylaldehyde | Aniline | (E)-4-Bromo-2-[(phenylimino)methyl]phenol | nih.govnih.gov |

| 5-Bromosalicylaldehyde | 2-Amino-4-methylphenol | (E)-4-Bromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]phenol | researchgate.net |

| 5-Bromosalicylaldehyde | 5-Methylpyridin-2-amine | 4-Bromo-2-[(5-methylpyridin-2-ylimino)methyl]phenol | researchgate.net |

Aminomethylation Reactions of Phenolic Moieties

Alkylation and Arylation Strategies for Substituted Phenols

The phenolic hydroxyl group of this compound can be readily alkylated or arylated to form ethers. A common method for alkylation is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form the phenoxide, followed by reaction with an alkyl halide.

Arylation of phenols can be achieved through cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions, though the latter is more commonly used for N-arylation. The Ullmann reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

A study on the synthesis of novel bromophenol derivatives utilized the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes using aluminum chloride as a catalyst. mdpi.com This Friedel-Crafts type alkylation demonstrates a method for C-alkylation of aromatic rings, which can also be a strategy for modifying the phenolic scaffold. mdpi.com

Advanced Analytical Characterization Techniques for 4 Bromo 2 Isopropyl 5 Methylphenol and Its Analogs

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit different magnetic properties when placed in a strong magnetic field.

Proton Nuclear Magnetic Resonance (¹H NMR)

For instance, the ¹H NMR spectrum of the isomeric compound, 4-bromothymol (4-bromo-5-isopropyl-2-methylphenol), would be expected to show distinct signals for the aromatic protons, the isopropyl group protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are particularly informative, as their positions are influenced by the electronic effects of the bromine, hydroxyl, isopropyl, and methyl substituents on the benzene (B151609) ring.

Research Findings for Analogs:

A study on the bromination of thymol (B1683141) provides valuable ¹H NMR data for its derivatives. For 2-bromothymol , the following chemical shifts were reported in deuterochloroform (CDCl₃):

A singlet for one aromatic proton at δ = 7.31 ppm.

A singlet for the other aromatic proton at δ = 6.66 ppm.

A singlet for the hydroxyl proton at δ = 4.65 ppm.

A multiplet for the isopropyl methine proton between δ = 3.19-3.07 ppm.

A singlet for the methyl protons at δ = 2.32 ppm.

A doublet for the isopropyl methyl protons between δ = 1.26-1.23 ppm with a coupling constant (J) of 7 Hz.

Similarly, for the analog 4-chloro-2-isopropyl-5-methylphenol , ¹H NMR data is available, providing a comparative reference for the influence of a different halogen substituent on the chemical shifts.

Interactive Data Table: ¹H NMR Data for Analogs of 4-Bromo-2-isopropyl-5-methylphenol

| Compound Name | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2-Bromothymol | Aromatic CH | 7.31 | Singlet | - |

| Aromatic CH | 6.66 | Singlet | - | |

| Hydroxyl OH | 4.65 | Singlet | - | |

| Isopropyl CH | 3.19-3.07 | Multiplet | - | |

| Methyl CH₃ | 2.32 | Singlet | - | |

| Isopropyl CH₃ | 1.26-1.23 | Doublet | 7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature and position of the substituents.

While specific experimental ¹³C NMR data for this compound is not prevalent in the literature, data for its chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol , offers valuable insight. The analysis of such analogs allows for the prediction of the chemical shifts for the target compound.

Interactive Data Table: ¹³C NMR Data for 4-Chloro-2-isopropyl-5-methylphenol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Phenolic) | ~150-155 |

| C-Cl | ~125-130 |

| Aromatic CH | ~115-135 |

| C-isopropyl | ~135-140 |

| Isopropyl CH | ~25-30 |

| Methyl C | ~20-25 |

| Isopropyl CH₃ | ~20-25 |

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and polarity, and then introduced into the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound, with a molecular weight of 229.11 g/mol , would be expected to show a molecular ion peak [M]⁺ at m/z 229 and a characteristic isotopic pattern for a bromine-containing compound, with another peak [M+2]⁺ of nearly equal intensity at m/z 231.

Research Findings for Analogs:

In a study involving the GC-MS analysis of plant extracts, the related compound 2-tert-butyl-4-isopropyl-5-methylphenol was identified. This demonstrates the utility of GC-MS in identifying substituted phenols in complex mixtures.

A study on the bromination of thymol provided mass spectrometry data for 2-bromothymol . The electron ionization (EI) mass spectrum showed:

Molecular ion peaks at m/z 228 [M]⁺ and 230 [M+2]⁺ with a relative intensity of 30%.

A major fragment ion at m/z 213, corresponding to the loss of a methyl group ([M-CH₃]⁺), with a relative intensity of 85%.

Another significant fragment at m/z 134, resulting from the loss of a bromine radical and a methyl group ([M-CH₃Br]⁺), with a relative intensity of 100%.

Interactive Data Table: GC-MS Fragmentation Data for 2-Bromothymol

| Fragment | m/z Ratio | Relative Intensity (%) |

| [M]⁺ | 228 | 30 |

| [M+2]⁺ | 230 | 30 |

| [M-CH₃]⁺ | 213 | 85 |

| [M-CH₃Br]⁺ | 134 | 100 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For a phenolic compound like this compound, ESI-MS in the negative ion mode would be expected to readily form the deprotonated molecule [M-H]⁻. This would result in a strong signal at m/z 228 and 230, corresponding to the two bromine isotopes. This technique is valuable for confirming the molecular weight of the compound with high accuracy. While specific ESI-MS data for this compound is not widely reported, its application is a standard procedure for the characterization of such phenolic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition and confirmation of the molecular formula. The empirical formula for this compound is C₁₀H₁₃BrO, with a corresponding molecular weight of 229.11 g/mol . sigmaaldrich.com HRMS analysis would yield a high-resolution mass measurement that closely matches the theoretical exact mass of the compound's molecular ion, thereby distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores. msu.edu

| Spectroscopic Parameter | Typical Range for Phenolic Compounds |

| λmax 1 | ~220 nm |

| λmax 2 | ~270-280 nm |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, providing a molecular fingerprint.

The FT-IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the isopropyl and methyl groups would appear around 2850-3000 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) would likely be found in the 1200-1260 cm⁻¹ range. The presence of the bromine atom would be indicated by a C-Br stretching vibration, typically in the 500-600 cm⁻¹ region. While a specific spectrum for this compound is not provided, the FT-IR spectrum of the related compound 4-bromo-2-[(E)-(phenylimino)methyl]phenol shows characteristic peaks that can be used for comparative analysis. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Phenol) | 3200-3600 (broad) |

| C-H (Alkyl) | 2850-3000 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Phenol) | 1200-1260 |

| C-Br | 500-600 |

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

For this compound, a single crystal X-ray diffraction analysis would provide a wealth of structural information. mdpi.com It would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsion angles within the molecule. This data would definitively establish the substitution pattern on the benzene ring and the conformation of the isopropyl group. Furthermore, the analysis would reveal details about the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and how the molecules pack together in the crystal lattice. mdpi.comnih.gov This information is crucial for understanding the physical properties of the compound in its solid form.

Studies on analogous brominated phenolic compounds have successfully utilized single-crystal X-ray diffraction to elucidate their structures. researchgate.netresearchgate.net For example, the analysis of (E)-4-bromo-2-[(phenylimino)methyl]phenol revealed the presence of an intramolecular O—H⋯N hydrogen bond. nih.gov A similar investigation on this compound would provide invaluable insights into its solid-state architecture.

Pharmacological and Biological Activity Research on 4 Bromo 2 Isopropyl 5 Methylphenol

Antimicrobial Efficacy and Mechanisms of Action

Halogenated derivatives of thymol (B1683141), such as 4-bromo-2-isopropyl-5-methylphenol, are emerging as potent antimicrobial agents. researchgate.net Research indicates that the introduction of a bromine atom to the thymol structure can significantly enhance its biological activity. researchgate.net

Antifungal Activity against Pathogenic Yeasts and Molds

Synthetic derivatives like this compound, also known as 4-bromothymol, are showing promise as alternatives to natural molecules due to potentially greater biological activity. researchgate.net The antimycotic efficacy of 4-bromothymol has been a subject of investigation, with in vivo experiments on resistant fungal species demonstrating notable potency. researchgate.net In these studies, 4-bromothymol exhibited a minimum inhibitory concentration (MIC) up to six times lower than that of its parent compound, thymol. researchgate.net This suggests a significantly enhanced antifungal capability, making it a molecule of interest for further research against pathogenic yeasts and molds.

Antibacterial Activity against Specific Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA) via Chlorothymol (B1668835) Analogs)

Research into halogenated thymol derivatives has provided significant insights into their antibacterial potential, particularly through studies of the analog 4-chloro-2-isopropyl-5-methylphenol (chlorothymol). nih.govkoreascience.krnih.gov While thymol itself is known to inhibit biofilm formation in Methicillin-Resistant Staphylococcus aureus (MRSA), its analogs have demonstrated direct antimicrobial activity against this challenging pathogen. nih.govnih.gov Studies have confirmed that chlorothymol possesses antimicrobial activity against MRSA, highlighting the potential of chlorinated thymol derivatives as new lead compounds in anti-MRSA therapeutics. nih.govkoreascience.krnih.gov

A critical aspect of MRSA's resilience is its ability to form biofilms, which protect the bacteria from antibiotics and host immune responses. Chlorothymol has shown significant efficacy in disrupting this process. Research demonstrates that it not only inhibits the formation of MRSA biofilms but also has potency against mature biofilms. nih.gov The inhibition of biofilm formation occurs in a dose-dependent manner. nih.gov Notably, chlorothymol almost completely inhibited MRSA biofilm formation at a sub-MIC (Minimum Inhibitory Concentration) of 8 μg/ml. nih.gov At its MIC level of 32 μg/ml, chlorothymol caused a significant decrease in the viability of MRSA cells within established, mature biofilms. nih.gov

Table 1: Effect of Chlorothymol on MRSA Biofilm

| Concentration (μg/ml) | Effect on Biofilm | Source |

| 8 | Almost complete inhibition of biofilm formation | nih.gov |

| 32 | ~1-log decrease in viability of cells in mature biofilm | nih.gov |

Beyond inhibiting growth and biofilms, chlorothymol also modulates key virulence factors in MRSA that are crucial for its pathogenicity. nih.govnih.gov One such factor is staphyloxanthin, a golden carotenoid pigment that protects the bacterium from the host's immune system. nih.gov Studies have shown that chlorothymol effectively inhibits the production of staphyloxanthin. nih.govnih.gov Furthermore, it has been observed to slow the motility of MRSA. nih.govnih.gov By interfering with these virulence factors, chlorothymol can diminish the pathogen's ability to cause infection. nih.gov

Table 2: Effect of Chlorothymol on MRSA Virulence Factors

| Virulence Factor | Observed Effect | Source(s) |

| Staphyloxanthin Production | Inhibited | nih.govnih.gov |

| Motility | Slowed | nih.govnih.gov |

| Cell Density and Size | Altered | nih.govnih.gov |

A significant strategy in combating antibiotic resistance is the use of compounds that can restore the efficacy of conventional antibiotics. Chlorothymol has demonstrated a synergistic antimicrobial effect when combined with oxacillin, an antibiotic to which many MRSA strains are resistant. nih.govnih.gov This synergistic activity was observed against highly resistant S. aureus clinical isolates and their associated biofilms. nih.govnih.gov A checkerboard assay, used to evaluate synergistic effects, revealed a Fractional Inhibitory Concentration (FIC) index value of approximately 0.3125, which confirms a synergistic relationship between chlorothymol and oxacillin. nih.gov This finding suggests that halogenated thymol derivatives could be used as adjuvants to enhance the effectiveness of existing antibiotics against resistant bacteria. nih.gov

Table 3: Synergistic Effect of Chlorothymol with Oxacillin against MRSA

| Compound Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Source |

| Chlorothymol + Oxacillin | ~0.3125 | Synergistic Effect | nih.gov |

Proposed Cellular and Molecular Antimicrobial Mechanisms

The mechanisms by which these halogenated phenols exert their antimicrobial effects are a subject of ongoing research. For 4-bromothymol, preliminary data suggests that the compound may act by causing the breakage of cellular membranes. researchgate.net

For the well-studied analog, chlorothymol, investigations have revealed that it alters the cell density and size of MRSA. nih.govnih.gov Interestingly, its mechanism of inhibiting MRSA growth and biofilm formation appears to be independent of the sarA and agr global regulators, which are key systems controlling virulence and biofilm in S. aureus. jmb.or.kr This is a notable difference from its parent compound, thymol, whose antibiofilm efficacy is dependent on sarA. jmb.or.kr The ability of chlorothymol to function independently of these regulatory pathways suggests it employs a distinct and robust mechanism of action. jmb.or.kr

Membrane Disruption and Integrity Alteration

The cell membrane is a critical target for antimicrobial agents. While direct studies on this compound's effect on bacterial membranes are not extensively documented in the available research, the mechanisms of its close analog, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), and the parent compound, thymol, have been investigated. Thymol and its structural isomer, carvacrol, are known to exert their antibacterial effects in part by disrupting the bacterial cell membrane. nih.govjmb.or.kr This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

Research on chlorothymol has demonstrated its ability to alter bacterial cell density and size in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Such morphological changes are often indicative of damage to the cell envelope. The lipophilic nature of these phenolic compounds facilitates their interaction with the lipid bilayer of bacterial membranes, leading to a loss of integrity and function. Although direct evidence for this compound is pending, its structural similarity to these compounds suggests a comparable mode of action involving the disruption of bacterial membrane integrity.

Interference with Bacterial Metabolic Pathways

Beyond direct membrane damage, the antimicrobial activity of phenolic compounds can also stem from their interference with essential bacterial metabolic pathways. For instance, studies on 4-chloro-2-isopropyl-5-methylphenol have revealed its capacity to inhibit the production of staphyloxanthin in MRSA. nih.govnih.gov Staphyloxanthin is a carotenoid pigment that acts as a virulence factor, protecting the bacterium from the host's immune response and oxidative stress. nih.gov By inhibiting its production, chlorothymol weakens the bacterium's defense mechanisms.

Furthermore, chlorothymol has been observed to slow the motility of MRSA. nih.govnih.gov Bacterial motility is crucial for colonization and the spread of infection. The parent compound, thymol, is also known to inhibit membrane-bound ATPase and efflux pumps, which are vital for bacterial energy metabolism and resistance to antimicrobial agents. nih.govjmb.or.kr Given the structural similarities, it is plausible that this compound could interfere with similar metabolic and virulence-related pathways in bacteria, although specific research is required to confirm this.

Antineoplastic and Cytotoxic Potential

The potential of phenolic compounds as anticancer agents is an active area of research. The following sections explore the cytotoxic and antineoplastic activities of compounds related to this compound.

Cytotoxicity against Human Cancer Cell Lines (e.g., Fibrosarcoma, Lung Carcinoma, Breast Cancer)

Other brominated compounds have demonstrated significant cytotoxic effects. For instance, the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) showed potent growth inhibitory activity in cultured human lung cancer cells (A549), with an IC50 value of 0.03 microM. nih.gov Similarly, various diarylpentanoid analogs have exhibited dose-dependent cytotoxic effects on non-small cell lung cancer cell lines NCI-H520 and NCI-H23. mdpi.com The table below summarizes the cytotoxic activity of some related compounds on lung cancer cell lines.

| Compound | Cell Line | Effect | IC50 / Concentration | Citation |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Carcinoma) | Growth Inhibition | 0.03 µM | nih.gov |

| 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) | NCI-H520 (Lung Squamous Cell Carcinoma) | Decreased Cell Viability | <50% viability at 6.3 µM (48h) | mdpi.com |

| 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) | NCI-H23 (Lung Adenocarcinoma) | Decreased Cell Viability | Greater inhibition than in NCI-H520 | mdpi.com |

| Odoroside A | A549 (Lung Carcinoma) | Decreased Cell Viability | IC50 of 183.5 nM (48h) | nih.gov |

| Rubus chingii Leaf Extract | A549 (Lung Carcinoma) | Decreased Cell Viability | IC50 of 99.98 µg/mL (48h) | mdpi.com |

These findings highlight the potential of brominated and phenolic structures in cancer therapy, suggesting that this compound warrants investigation for its cytotoxic properties against various cancer cell lines.

Induction of Apoptosis via Caspase Activation Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. A key feature of apoptosis is the activation of a cascade of proteases called caspases. sigmaaldrich.com Research into other brominated compounds has shown their ability to induce apoptosis. For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) was found to induce apoptosis in human lung cancer cells, as indicated by an increase in the sub-G1 phase of the cell cycle and morphological changes. nih.gov This process was associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway of apoptosis that leads to caspase activation. nih.gov

Similarly, other natural and synthetic compounds have been shown to induce apoptosis in lung cancer cells through the activation of caspases-3 and -9. mdpi.comnih.gov The activation of these executioner and initiator caspases, respectively, is a hallmark of the apoptotic process. nih.gov While direct evidence is lacking for this compound, the pro-apoptotic activity of related molecules suggests that it may also trigger caspase-dependent apoptosis in cancer cells.

Cell Cycle Arrest Mechanisms in Cancer Cells

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Inducing cell cycle arrest is a key strategy in cancer therapy. Studies on various compounds have demonstrated the ability to halt the cell cycle at different phases. For instance, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) induced a G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest was correlated with the downregulation of cyclin B1, a crucial protein for the G2/M transition. nih.gov

Other compounds have been shown to induce cell cycle arrest at the G1/S phase, often involving the upregulation of cyclin-dependent kinase inhibitors like p21 and the tumor suppressor protein p53. nih.gov The table below illustrates the cell cycle effects of a related brominated compound.

| Compound | Cell Line | Effect | Mechanism | Citation |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Carcinoma) | G2/M Arrest | Downregulation of cyclin B1, upregulation of p53 and p21 | nih.gov |

The ability of a related brominated compound to induce cell cycle arrest highlights a potential mechanism of anticancer activity for this compound that merits further investigation.

Inhibition of Specific Protein Kinases (e.g., Pim-1)

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are known to be overexpressed in various hematological and solid tumors, where they play roles in cell cycle progression, anti-apoptosis, and proliferation. researchgate.net

Several small molecule inhibitors of Pim kinases have been developed and have shown efficacy in preclinical models. nih.gov For example, the benzylidene-thiazolidine-2,4-dione-based small molecule inhibitor, SMI-4a, has demonstrated the ability to kill a range of leukemic cell lines. nih.gov While there is no direct evidence in the searched literature to suggest that this compound is an inhibitor of Pim-1 kinase, the exploration of phenolic scaffolds as kinase inhibitors is an ongoing area of research. The potential for this compound to interact with protein kinases like Pim-1 remains to be determined.

Antioxidant Properties and Radical Scavenging Activity

The ability of phenolic compounds to act as antioxidants is a well-established area of research. This activity is primarily attributed to their capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.

The antioxidant potential of phenolic compounds is commonly evaluated using various in vitro assays that measure their radical scavenging or reducing capabilities. The most frequently employed methods include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and ferric reducing antioxidant power (FRAP) assays. researchgate.netnih.govmdpi.com

ABTS Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically. e3s-conferences.orgresearchgate.net The assay is applicable over a wide pH range and can be used for both hydrophilic and lipophilic antioxidants.

DPPH Assay: The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. researchgate.net The change in absorbance is proportional to the radical scavenging activity of the compound.

FRAP Assay: The FRAP assay assesses the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which results in the formation of an intense blue color. e3s-conferences.org This assay is based on a single electron transfer mechanism. nih.gov

While specific data for this compound in these assays is not extensively detailed in the readily available literature, studies on related bromophenols suggest that the presence and position of bromine atoms can influence antioxidant activity, although it may not be the determining factor. nih.gov For instance, in some comparisons between natural bromophenols and their debrominated counterparts, bromination was found to slightly decrease antioxidant activity. nih.gov

| Assay | Principle | Measured Outcome |

|---|---|---|

| ABTS | Scavenging of the ABTS radical cation (ABTS•+) | Decrease in absorbance of the blue-green radical cation |

| DPPH | Scavenging of the stable DPPH free radical | Decrease in absorbance of the purple radical |

| FRAP | Reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex | Formation of a blue-colored ferrous complex |

The antioxidant action of phenols is primarily governed by two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov In the context of phenolic compounds, a concerted mechanism known as proton-coupled electron transfer (PCET) is also highly relevant. nih.govnih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a phenoxyl radical (ArO•). scripps.edu

ArOH + R• → ArO• + RH

Proton-Coupled Electron Transfer (PCET): This mechanism involves the concerted movement of a proton and an electron from the phenol (B47542) to the radical. nih.govnih.gov For phenoxyl/phenol self-exchange reactions, the PCET mechanism is often favored over HAT. nih.gov This is because the electron is transferred between the p-orbitals of the oxygen atoms, while the proton is transferred between the sigma orbitals, facilitated by hydrogen bonding. nih.gov The nature of the substituent groups on the phenol ring can influence the preference for HAT versus PCET. nih.gov

For this compound, the presence of the electron-donating isopropyl and methyl groups, along with the electron-withdrawing bromine atom, would modulate the electronic properties of the phenol ring and the O-H bond, thereby influencing the kinetics and thermodynamics of these transfer processes.

Other Investigated Biological Activities

Beyond its antioxidant potential, research has touched upon other biological effects of this compound and its structural relatives.

The parent compound, thymol (2-isopropyl-5-methylphenol), is known to possess anti-inflammatory properties. nih.govmdpi.com It has been shown to inhibit the production of inflammatory mediators. nih.gov While direct studies on the anti-inflammatory activity of this compound are limited, research on its chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.krnih.gov This suggests that halogenation of the thymol structure can lead to significant biological activities, and by extension, the bromo-derivative may also exhibit noteworthy effects.

Although specific studies focusing on the antimalarial activity of this compound are not prominent in the available literature, the exploration of phenolic compounds as potential antimalarial agents is an active area of research. The structural features of this compound could make it a candidate for such investigations.

A variety of synthetic bromophenol derivatives have shown antimicrobial activity. nih.gov Furthermore, other halogenated phenol derivatives have been investigated for their insecticidal properties. For instance, novel flupyrimin (B3323723) analogs incorporating different structural motifs have been synthesized and tested for their insecticidal activity. frontiersin.org While not directly about this compound, this indicates that the broader class of halogenated phenols is of interest in the development of new insecticidal agents.

Environmental Fate, Biodegradation, and Metabolism of 4 Bromo 2 Isopropyl 5 Methylphenol

Biotransformation Pathways in Biological Systems

The metabolism of foreign compounds, or xenobiotics, within biological systems is a key determinant of their potential bioactivity and clearance. The liver is the primary site for this metabolic activity.

Currently, there is a notable lack of specific research on the hepatic metabolism of 4-bromo-2-isopropyl-5-methylphenol. However, insights can be drawn from studies on structurally related compounds. For instance, the metabolism of another brominated aromatic compound, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has been investigated in mouse models. Following administration, unchanged 2C-B and several metabolites were identified in urine through gas chromatography-mass spectrometry (GC/MS). nih.gov The primary metabolic routes for 2C-B include oxidative deamination, which leads to the formation of alcohol and acid metabolites, and demethylation. nih.govresearchgate.net

While these findings relate to a different molecule, they suggest that the hepatic metabolism of this compound would likely involve Phase I reactions, such as oxidation of the isopropyl or methyl groups, and potentially dehalogenation, followed by Phase II conjugation reactions to facilitate excretion. Definitive metabolite identification for this compound awaits specific empirical studies.

Comparative studies on the metabolism of xenobiotics across different species are vital for extrapolating toxicological data. Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice has revealed significant interspecies differences. nih.govresearchgate.net

A key observation was the formation of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), a metabolite that was uniquely identified in incubations with mouse hepatocytes. nih.govresearchgate.net Furthermore, another metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), was produced by hepatocytes from humans, monkeys, and rabbits, but not by those from dogs, rats, or mice. nih.govresearchgate.net These species-specific metabolic pathways highlight the challenges in generalizing metabolic data across different organisms. While direct comparative metabolic data for this compound is not available, these findings underscore the necessity of such studies to understand its potential effects in various species.

Table 1: Interspecies Metabolic Differences of a Related Brominated Compound (2C-B)

| Metabolite | Human | Monkey | Dog | Rabbit | Rat | Mouse |

|---|---|---|---|---|---|---|

| 4-bromo-2,5-dimethoxy-phenol (BDMP) | No | No | No | No | No | Yes |

| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Yes | Yes | No | Yes | No | No |

Data derived from studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) nih.govresearchgate.net

Microbial Degradation Mechanisms in Environmental Contexts

The breakdown of chemical compounds in the environment is heavily reliant on microbial activity. The structure of this compound suggests that it would be subject to microbial degradation, although specific pathways have not been elucidated. Research on analogous chlorinated phenols provides a framework for potential degradation routes.

Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds through the action of hydroxylases. For example, the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate involves an inducible pathway. nih.gov This pathway is proposed to proceed via a modified ortho-cleavage route, as indicated by the transient secretion of an intermediate, 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov This suggests that a similar initial hydroxylation followed by aromatic ring fission could be a plausible aerobic degradation pathway for this compound.

Information regarding the anaerobic biotransformation of this compound is scarce. Generally, under anaerobic conditions, reductive dehalogenation is a key initial step in the degradation of halogenated aromatic compounds. This process involves the microbial removal of the halogen substituent (in this case, bromine) from the aromatic ring, which typically makes the resulting compound less toxic and more amenable to subsequent degradation. Following dehalogenation, the phenol (B47542) ring can be broken down further through various anaerobic metabolic pathways.

The enzymatic machinery employed by microorganisms is central to the degradation of persistent organic pollutants. In the case of chlorinated phenols, enzymes such as 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II have been shown to be induced. nih.gov Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into the substrate and are crucial for the cleavage of aromatic rings. It is highly probable that similar enzymes, specifically bromophenol-targeting dioxygenases, would play a critical role in the microbial degradation of this compound. The specificity of these enzymes would be a key factor in determining the rate and extent of its environmental biodegradation.

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| This compound | 15062-34-7 |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | 66142-81-2 |

| 4-chloro-2-methylphenol | 1570-64-5 |

| 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) | 89-68-9 |

Persistence and Environmental Impact Considerations

Brominated phenols, as a class, are recognized for their potential persistence in the environment. nih.gov The carbon-bromine bond is generally stable, making these compounds resistant to rapid degradation under typical environmental conditions. ncert.nic.in This persistence can lead to their accumulation in various environmental compartments, including water, soil, and sediment. nih.govpollutiontracker.org Like other alkylphenols, this compound is expected to exhibit some level of toxicity to aquatic organisms. pollutiontracker.orgplastic.education The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially leading to bioaccumulation in the fatty tissues of organisms, a phenomenon where the concentration of a chemical increases in an organism over time. researchgate.netresearchgate.net

The ultimate fate of this compound in the environment is influenced by a combination of physical, chemical, and biological processes. These include photodegradation, where the compound is broken down by sunlight, and biodegradation by microorganisms. While some bacteria have been shown to degrade phenolic compounds, the presence of a halogen, such as bromine, can slow down this process. nih.govnih.gov The rate and extent of biodegradation are dependent on various factors, including the specific microbial populations present, temperature, and nutrient availability. cdc.govnih.gov

Considering the general characteristics of brominated and alkylated phenols, it is anticipated that this compound could have a notable environmental impact if released in significant quantities. Its potential for persistence and bioaccumulation highlights the importance of controlled use and proper disposal to mitigate adverse effects on aquatic and terrestrial ecosystems. nih.govplastic.education Further research is necessary to fully elucidate the specific environmental degradation pathways and toxicological profile of this compound.

| Parameter | Predicted Environmental Behavior of this compound | Basis for Prediction |

| Persistence | Likely to be persistent in the environment. | Based on the stability of the carbon-bromine bond in brominated phenols. nih.govncert.nic.in |

| Bioaccumulation | Potential for bioaccumulation in organisms. | Inferred from the increased lipophilicity conferred by the bromine atom. researchgate.netresearchgate.net |

| Aquatic Toxicity | Expected to exhibit toxicity to aquatic life. | General characteristic of alkylphenols and brominated phenols. pollutiontracker.orgplastic.education |

| Biodegradation | Likely to be slow and dependent on specific microbial populations. | Halogen substitution can hinder microbial degradation of phenolic compounds. nih.govnih.gov |

Future Research Directions and Translational Applications

Development of Robust Structure-Activity Relationships for Targeted Therapeutic Design

A fundamental area of future research will be the systematic development of structure-activity relationships (SARs) for 4-bromo-2-isopropyl-5-methylphenol and its analogs. Understanding how the bromine atom, along with the isopropyl and methyl groups, influences biological activity is crucial for designing more potent and selective therapeutic agents.

Future investigations should focus on synthesizing a library of derivatives by modifying the phenolic hydroxyl group, altering the position of the bromine atom, or introducing other functional groups to the aromatic ring. These derivatives would then be screened against various biological targets. For instance, based on studies of related halogenated thymols, it is plausible that this compound could exhibit significant antimicrobial properties. researchgate.net SAR studies could therefore focus on its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains. Key modifications could include the synthesis of ether and ester derivatives of the phenolic hydroxyl group to explore the impact on bioactivity. nih.gov

The following table outlines a hypothetical SAR study design for novel derivatives of this compound.

| Derivative | Modification | Predicted Effect on Lipophilicity | Hypothesized Impact on Antimicrobial Activity |

| 2-bromo-4-isopropyl-5-methylphenol | Isomeric position of bromine | Minimal change | Potential alteration in binding to target enzymes |

| 4-bromo-2-isopropyl-5-methylphenyl acetate | Esterification of hydroxyl group | Increase | May act as a prodrug, enhancing cell penetration |

| 4-bromo-2-isopropyl-5-methylphenyl methoxy (B1213986) ether | Etherification of hydroxyl group | Increase | Potential for altered mechanism of action |

| 2,6-dibromo-4-isopropyl-5-methylphenol | Di-bromination | Significant increase | Possible enhancement of activity or toxicity |

Exploration of Novel Therapeutic and Agro-chemical Applications

Building on SAR studies, future research should explore the broader therapeutic and agrochemical potential of this compound.

Therapeutic Applications: The structural similarity to other phenolic compounds with known biological activities suggests several therapeutic avenues to explore. nih.gov Research into the anti-inflammatory, antioxidant, and anticancer properties of this compound is warranted. nih.govmdpi.com Many brominated phenols derived from natural sources have demonstrated potent biological effects, including antimicrobial and anticancer activities. mdpi.comresearchgate.net For example, studies on other halogenated thymol (B1683141) derivatives have shown activity against Helicobacter pylori and human gastric adenocarcinoma cells, suggesting a potential role in gastroenterology. nih.gov

Agrochemical Applications: The use of brominated organic compounds as biocides is well-established. researchgate.net Consequently, this compound should be investigated for its potential as a novel agrochemical. Its efficacy as a fungicide, bactericide, or pesticide could be evaluated against common agricultural pathogens and pests. nih.govresearchgate.net The compound's stability and environmental fate would be critical aspects of this research.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A thorough understanding of the molecular properties of this compound is essential for its development. Future research should integrate computational modeling with advanced experimental techniques.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to predict the compound's geometry, electronic structure, and spectroscopic properties. nih.govnih.gov These theoretical insights can aid in the interpretation of experimental data and guide the design of new derivatives with desired characteristics.

Experimental Techniques: Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography, will be vital for the unambiguous structural elucidation of this compound and its derivatives. nih.gov Techniques like resonance Raman spectroscopy could also be used to study its interactions with biological molecules. nih.gov

The following table illustrates the application of various analytical techniques in the characterization of this compound.

| Technique | Information Obtained | Relevance to Future Research |

| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms. | Essential for confirming the structure of synthesized derivatives. |

| FTIR Spectroscopy | Identification of functional groups (e.g., -OH, C-Br). | Confirmation of chemical transformations and interactions. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Crucial for molecular formula determination. |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Provides definitive structural proof and insights into intermolecular interactions. |

| UV-Vis Spectroscopy | Electronic absorption properties. | Useful for monitoring reactions and studying electronic transitions. |

Investigation of Nano-formulations and Targeted Delivery Systems (e.g., Nanoencapsulation)

A significant challenge with many phenolic compounds is their limited bioavailability due to factors like poor water solubility. researchgate.netscitechnol.com Future research should focus on developing advanced delivery systems for this compound to overcome these limitations.

Nanoencapsulation, the process of enclosing the active compound within a nanocarrier, is a promising approach. researchgate.netbohrium.comresearchgate.net This can enhance solubility, protect the compound from degradation, and enable controlled release and targeted delivery to specific tissues or cells. nih.gov Various nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be investigated for their suitability in formulating this compound. bohrium.comnih.gov The development of such nano-formulations could significantly enhance its therapeutic efficacy and broaden its application scope. researchgate.net

Application as a Reference Standard in Pharmaceutical and Research Testing

For any new compound to be widely studied and utilized, the availability of a high-purity reference standard is essential. This compound can serve as a crucial reference material for a variety of analytical applications.

This includes its use in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for its quantification in biological matrices or environmental samples. ekb.eg It would also be indispensable as a starting material for the synthesis of its derivatives and as a standard for quality control in potential future commercial production. The establishment of a certified reference standard would be a critical step in facilitating reproducible research and ensuring the quality and consistency of any future products containing this compound.

Q & A

What are the standard synthetic routes and characterization methods for 4-bromo-2-isopropyl-5-methylphenol?

Basic Research Question

A common synthetic approach involves electrophilic bromination of the phenolic precursor, using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, isopropyl ethers can act as protecting groups for phenolic hydroxyl groups during bromination, as demonstrated in analogous bromophenol syntheses . Characterization typically employs thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Melting point analysis and medium-pressure liquid chromatography (MPLC) are used for purity assessment .

How can mechanistic studies elucidate the role of this compound in palladium-catalyzed cross-coupling reactions?

Advanced Research Question

Mechanistic insights require kinetic studies, isotopic labeling (e.g., deuterated analogs), and computational modeling (DFT calculations). For instance, bromophenols often participate as aryl halide partners in Suzuki-Miyaura couplings. Advanced techniques like in-situ NMR or mass spectrometry can track intermediates, while X-ray crystallography may confirm coordination modes with palladium catalysts . Reaction optimization (e.g., solvent polarity, ligand selection) is critical to minimize dehalogenation side reactions .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

MPLC with silica gel stationary phases is highly effective for separating brominated phenolic compounds due to their polarity gradients. Gradient elution (hexane/ethyl acetate) resolves byproducts, while recrystallization from ethanol or dichloromethane improves crystalline purity . For small-scale syntheses, preparative TLC provides a rapid isolation method.

How should researchers address contradictory spectral data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Question

Contradictions often arise from solvent effects, tautomerism, or impurities. Validate spectra against databases like NIST Chemistry WebBook and replicate measurements under standardized conditions (e.g., solvent, temperature). For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular formulas . Collaborative verification with independent labs reduces systematic errors .

What strategies optimize regioselectivity in bromination reactions involving 2-isopropyl-5-methylphenol precursors?

Advanced Research Question

Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., sulfonic acid) to block undesired positions. Solvent polarity and temperature adjustments (e.g., low temps for kinetic control) enhance selectivity. Catalytic systems with Lewis acids (e.g., FeBr₃) or ionic liquids may improve yields of the 4-bromo isomer . Computational modeling predicts reactive sites to guide experimental design .

How does this compound behave under varying pH and thermal conditions?

Advanced Research Question

Stability studies under acidic/basic conditions (pH 2–12) reveal degradation pathways via hydrolysis or dehalogenation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For example, phenolic bromides may decompose above 150°C, forming isopropyl and methyl-substituted byproducts. Store compounds in inert atmospheres (argon) at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.